1-(Methylamino)propan-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(methylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(6)3-5-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKHFLDILSDXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937228 | |
| Record name | 1-(Methylamino)propan-2-ol | |
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Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16667-45-1, 68037-48-9 | |
| Record name | 1-(Methylamino)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16667-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(Methylamino)propan-2-ol | |
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| Record name | 2-Propanol, 1-(methylamino)-, N-C16-18-alkyl derivs. | |
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| Record name | 2-Propanol, 1-(methylamino)-, N-C16-18-alkyl derivs. | |
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| Record name | 1-(Methylamino)propan-2-ol | |
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| Record name | 1-(methylamino)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
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The Significance of Beta Amino Alcohols in Chemical Research
Beta-amino alcohols are organic compounds containing both an amino group and a hydroxyl group, separated by two carbon atoms. This specific arrangement, known as a 1,2-amino alcohol or β-amino alcohol, is a crucial structural motif found in numerous natural products, pharmaceuticals, and biologically active compounds. acs.org Their versatility makes them indispensable intermediates in organic synthesis. rroij.com
The significance of β-amino alcohols in chemical research stems from several key aspects:
Biological Activity: Many β-amino alcohols exhibit significant biological activity. nih.gov For instance, they are core components of β-blockers, a class of drugs used to manage cardiovascular conditions. rroij.com Furthermore, this scaffold is present in naturally occurring, biologically active products like the antibiotic vancomycin (B549263) and the antifungal agent sphingofungin. rroij.com
Chiral Building Blocks: The presence of at least one stereocenter in most β-amino alcohols makes them valuable chiral building blocks in asymmetric synthesis. rroij.com This allows for the creation of enantiomerically pure compounds, which is critical in the development of pharmaceuticals where different enantiomers can have vastly different biological effects.
Synthetic Intermediates: Their dual functionality allows them to participate in a wide range of chemical transformations. The amino and hydroxyl groups can be independently or concertedly modified, providing access to a diverse array of more complex molecules. a2bchem.com They are frequently used in the synthesis of unnatural amino acids and as chiral auxiliaries to control the stereochemistry of reactions. rroij.com
Catalysis: Derivatives of β-amino alcohols are effective chiral ligands and catalysts in asymmetric catalysis, enhancing the stereoselectivity of chemical reactions. rroij.comnih.gov
The development of efficient synthetic methods for preparing β-amino alcohols is an active area of research. acs.org Common strategies include the ring-opening of epoxides with amines and the reduction of α-amino ketones. nih.govorganic-chemistry.org More recently, photoredox catalysis has emerged as a sustainable and effective method for their synthesis. acs.org
An Overview of 1 Methylamino Propan 2 Ol Within the Amino Alcohol Class
1-(Methylamino)propan-2-ol, a member of the β-amino alcohol family, is a chemical compound with the molecular formula C4H11NO. nih.gov It features a propane (B168953) backbone with a methylamino group at the first carbon and a hydroxyl group at the second carbon. nih.gov This structure makes it a chiral secondary amino alcohol.
| Property | Value |
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C4H11NO nih.gov |
| Molecular Weight | 89.14 g/mol nih.gov |
| CAS Number | 16667-45-1 nih.gov |
This compound serves as a versatile building block in chemical synthesis, particularly in the production of more complex molecules. a2bchem.com Its utility lies in its ability to undergo various chemical reactions, including acylation, alkylation, and condensation, allowing for the introduction of diverse functional groups. a2bchem.com The presence of both a nucleophilic amino group and a hydroxyl group allows for selective functionalization, making it a valuable precursor for a range of chemical scaffolds. a2bchem.com
Due to its chiral nature, this compound can be used as a chiral auxiliary to control the stereochemistry in asymmetric syntheses. a2bchem.com The (2R)-enantiomer, for example, is a key intermediate in the synthesis of certain pharmaceutical compounds.
Historical Context of Research on Analogous Propanolamine Structures
Research into propanolamine (B44665) structures, a class of compounds that includes 1-(methylamino)propan-2-ol, has a rich history intertwined with the development of medicinal chemistry.
One of the earliest and most well-known analogous structures is phenylpropanolamine (PPA), which was first synthesized around 1910. wikipedia.org Initially patented as a mydriatic in 1913, its pressor effects were characterized in the late 1920s and 1930s, leading to its introduction for medical use. wikipedia.org For many years, PPA was widely used as a nasal decongestant and appetite suppressant. wikipedia.orgresearchgate.net However, concerns about its association with an increased risk of hemorrhagic stroke led to its withdrawal from many markets in the early 2000s. wikipedia.orgccjm.org
The study of propanolamines also played a role in the history of psychedelic research. In the early 1930s, research determined that the ergot alkaloid ergobasine was composed of lysergic acid and the amino alcohol propanolamine. ebsco.com This understanding of its chemical constituents was a crucial step that eventually led Albert Hofmann to synthesize lysergic acid diethylamide (LSD-25) in 1938. ebsco.com
More broadly, the synthesis of various propanolamine derivatives has been a subject of academic and industrial research for over a century. A 1927 patent, for instance, describes a process for the preparation of 1-phenyl-2-methylamino-propanol-1. wipo.int This historical research laid the groundwork for the use of propanolamine scaffolds in the synthesis of a wide range of compounds with diverse applications.
The continued investigation of propanolamine structures and their analogs, including this compound, highlights their enduring importance in organic chemistry and drug discovery.
Stereochemistry and Chiral Applications of 1 Methylamino Propan 2 Ol
The Significance of the Chiral Center in 1-(Methylamino)propan-2-ol
This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom of the propane (B168953) chain, which is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a methylaminomethyl group (-CH₂NHCH₃). a2bchem.comchemspider.com This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-1-(methylamino)propan-2-ol and (S)-1-(methylamino)propan-2-ol.
The presence of this chiral center is of paramount importance as it profoundly influences the molecule's biological and pharmacological properties. The specific three-dimensional arrangement of atoms, or stereochemistry, dictates how the molecule interacts with other chiral molecules in a biological system, such as enzymes and receptors. solubilityofthings.com This stereochemical specificity is a critical factor in medicinal chemistry and drug design, as different enantiomers of a drug can exhibit vastly different therapeutic effects and potencies. solubilityofthings.com For instance, the (2R) configuration is noted for imparting specific stereochemical properties that can lead to selectivity in chiral environments. Consequently, this compound is recognized as a valuable chiral building block for the synthesis of more complex, optically active molecules. a2bchem.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₁NO |
| Molecular Weight | 89.14 g/mol nih.gov |
| Chiral Centers | 1 a2bchem.comchemspider.com |
| Hydrogen Bond Acceptor Count | 2 a2bchem.com |
| Hydrogen Bond Donor Count | 2 a2bchem.com |
Role as a Chiral Auxiliary in Asymmetric Synthesis
A key application of this compound and its enantiomers is their use as chiral auxiliaries in asymmetric synthesis. a2bchem.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary can be removed.
This compound is particularly effective in this role, where it helps to induce stereochemical control during the formation of new chiral centers in a target molecule. a2bchem.com This makes it an indispensable tool for developing enantioselective synthesis routes, which are crucial for producing single-enantiomer pharmaceuticals. a2bchem.com A prominent example is its use as a key intermediate in the synthesis of drugs like Duloxetine (B1670986). researchgate.netgoogle.com In such syntheses, the predefined stereochemistry of the this compound derivative guides the formation of the desired stereoisomer of the final product, often with high efficiency and optical purity. researchgate.net Furthermore, its application as a chiral auxiliary facilitates the study of enzyme mechanisms and the interactions between ligands and proteins.
Influence of Stereochemistry on Molecular Interactions and Reactivity
The ability of the hydroxyl and amine groups to act as both hydrogen bond donors and acceptors contributes to its polarity and solubility characteristics. solubilityofthings.com X-ray crystallography studies on related structures have shown that the nitrogen atom can act as a hydrogen-bond acceptor for the hydroxyl group of an adjacent molecule, leading to the formation of ordered supramolecular structures, such as helical chains. iucr.org The (2R) configuration, for example, can impart selectivity in chiral environments, which is a principle demonstrated in the stereospecific receptor interactions of molecules like d-ephedrine. This influence of stereochemistry on non-covalent interactions is a key determinant of the compound's behavior in both chemical reactions and biological systems.
Diastereoselective Reactions Guided by this compound Scaffolds
Scaffolds derived from this compound are utilized to guide the outcome of diastereoselective reactions, where one diastereomer is preferentially formed over others. The inherent chirality of the scaffold creates a chiral environment that influences the trajectory of an incoming reagent, leading to a high degree of stereocontrol.
Research has demonstrated the use of related scaffolds in the diastereoselective synthesis of various compounds. For example, in the Grignard reaction of optically active α-aminoketones derived from similar amino alcohols, the existing chiral center directs the nucleophilic attack of the Grignard reagent. researchgate.netarkat-usa.org A proposed mechanism involves the formation of a five-membered cyclic transition state, where chelation between the Grignard reagent's magnesium atom, the carbonyl oxygen, and the amino nitrogen freezes the conformation of the ketone. This conformational rigidity forces the alkyl group of the reagent to approach from the less sterically hindered face, resulting in the formation of a single diastereomer with high selectivity. researchgate.net This principle of using a chiral scaffold to direct the formation of new stereocenters is a cornerstone of modern asymmetric synthesis. researchgate.net
Table 2: Example of a Diastereoselective Reaction
| Reactant | Chiral Scaffold Source | Reagent | Key Transition State Feature | Product Diastereoselectivity |
|---|
Separation and Characterization of Enantiomers
Since most synthetic methods produce this compound as a racemic mixture (an equal mixture of both enantiomers), its separation, or chiral resolution, is a critical process for obtaining the enantiomerically pure forms required for specific applications. wikipedia.orgchemeurope.com
One of the most effective methods for resolving amino alcohols like this compound is through diastereomeric salt formation . google.comchemeurope.com This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.
In a process analogous to the resolution of intermediates for Duloxetine, a racemic amino alcohol can be treated with an optically pure acid like (S)-mandelic acid. chemeurope.comresearchgate.net One of the diastereomeric salts (e.g., the salt formed between the (S)-alcohol and the (S)-acid) is typically less soluble in a given solvent and will crystallize out of the solution, while the other diastereomeric salt remains dissolved. chemeurope.com The crystallized salt can then be isolated by filtration, and the pure enantiomer of the amino alcohol can be recovered by treatment with a base. chemeurope.com
Table 3: Chiral Resolution of a Duloxetine Intermediate via Diastereomeric Salt Formation
| Racemic Mixture | Resolving Agent | Solvent System | Less Soluble Salt | Recovery |
|---|
Once separated, the enantiomers are characterized to confirm their optical purity (enantiomeric excess, or ee). This is commonly achieved using techniques such as High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase or by analyzing their specific rotation using polarimetry. researchgate.net The absolute configuration of an enantiomer can be definitively determined using X-ray crystallography. researchgate.net
Spectroscopic Characterization and Computational Studies
Vibrational Spectroscopy Applications
FTIR and Raman spectroscopy are instrumental in identifying the characteristic vibrational modes of 1-(Methylamino)propan-2-ol. The FTIR spectrum of a related compound, 2-methyl-2-(methylamino)propan-1-ol, shows a broad absorption band around 3350 cm⁻¹, which is indicative of the stretching vibrations of the O-H and N-H groups. For the analogous compound S-S-2-methylamino-1-phenyl propan-1-ol, both experimental and theoretical vibrational spectra have been extensively studied. researchgate.net The FTIR and FT-Raman spectra of this compound were recorded in the solid phase and analyzed using density functional theory (DFT) calculations with B3LYP/6-31G(d,p) and 6-311++G(d,p) basis sets to provide a complete vibrational assignment. researchgate.net These studies, along with research on similar amino alcohols, help in assigning the fundamental vibrational modes of this compound. researchgate.netuc.ptresearchgate.net For instance, studies on 1-amino-2-propanol have identified intramolecular hydrogen bonding between the hydroxyl and amino groups through matrix-isolation infrared spectroscopy. uc.pt
A detailed analysis of the vibrational spectra allows for the identification of key functional groups. The characteristic frequencies for this compound can be inferred from related structures.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| O-H / N-H | Stretching | ~3350 (broad) | |
| C-H | Asymmetric Stretching (CH₃) | ~2929 | |
| N-H | Bending (Amine) | ~1647 | |
| C-O | Stretching (Hydroxyl) | ~1075 |
Vibrational spectroscopy is not only used for static structural analysis but also for monitoring the progress of chemical reactions in real-time. FTIR spectroscopy, for example, can track the consumption of reactants and the formation of products by observing changes in the characteristic absorption bands. In the context of CO2 capture, a field where related amino alcohols are studied, FTIR is used to monitor the reactions between amines and CO2. tandfonline.com The formation of carbamates, bicarbonates, and other species during the absorption process can be followed by analyzing the spectral changes. researchgate.net This approach allows for the investigation of reaction kinetics and mechanisms, providing valuable insights into the reactivity of compounds like this compound. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For 2-methyl-2-(methylamino)propan-1-ol, ¹H NMR shows peaks at δ 1.25 ppm (tertiary CH₃), δ 2.45 ppm (N-CH₃), and δ 3.60 ppm (-OH), while ¹³C NMR displays signals at δ 70.5 ppm (C-OH) and δ 48.2 ppm (N-CH₃). Similarly, for (2S)-2-(Methylamino)propan-1-ol, detailed ¹H and ¹³C NMR data have been reported. These reference spectra are invaluable for assigning the signals in the NMR spectra of this compound. NMR is a powerful, non-destructive method that offers high-resolution structural information and is crucial for both structural elucidation and quantitative analysis. mdpi.com
¹H and ¹³C NMR Chemical Shifts for an Analogous Compound, (2S)-2-(Methylamino)propan-1-ol
| Nucleus | Chemical Shift (δ ppm) | Multiplicity / Assignment |
| ¹H NMR | ||
| 1.28 | d (J = 7.2 Hz), C3 methyl (CH₃) | |
| 2.68 | s, N-methyl (NHCH₃) | |
| 3.22–3.26 | m, C2 methine (CH) | |
| 3.51–3.56 | m, C1 hydroxymethyl (CH₂OH) | |
| 3.78–3.81 | m, C1 hydroxymethyl (CH₂OH) | |
| ¹³C NMR | ||
| 22.1 | C3 methyl (CH₃) | |
| 34.6 | N-methyl (NHCH₃) | |
| 58.9 | C2 methine (CH) | |
| 64.3 | C1 hydroxymethyl (CH₂OH) | |
| 72.5 | Hydroxyl-bearing carbon (C-OH) |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For aliphatic amines, the molecular ion peak (M+) is expected to have an odd m/z value due to the nitrogen rule, though it may be weak or absent. miamioh.edu A common fragmentation pathway for amines is α-cleavage, where the largest alkyl group is preferentially lost. miamioh.edu In the case of alcohols, a characteristic fragmentation is the loss of a water molecule. For propan-2-ol, the molecular ion peak is at m/z 60, and the base peak is at m/z 45, corresponding to the [CH₃CHOH]⁺ ion. docbrown.infoaip.org The mass spectrum of this compound would exhibit a molecular ion at m/z 89. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. For instance, the ESI+ HRMS of (2S)-2-(Methylamino)propan-1-ol shows an [M+H]⁺ ion at m/z 90.0913, with fragmentation pathways including the loss of water and methylamine (B109427).
Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 90.091336 | 118.1 |
| [M+Na]⁺ | 112.07328 | 124.6 |
| [M-H]⁻ | 88.076784 | 117.3 |
| [M+NH₄]⁺ | 107.11788 | 140.9 |
| [M+K]⁺ | 128.04722 | 124.9 |
| [M+H-H₂O]⁺ | 72.081320 | 113.9 |
| [M+HCOO]⁻ | 134.08226 | 141.3 |
| [M+CH₃COO]⁻ | 148.09791 | 166.0 |
Advanced Analytical Methodologies for Purity and Chiral Analysis
The purity of this compound can be assessed using chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.gov Since this compound is a chiral compound, existing as two enantiomers, methods for chiral separation are crucial for obtaining enantiomerically pure forms. Chiral HPLC, often utilizing chiral stationary phases (CSPs), is a common method for resolving racemic mixtures. arabjchem.orgresearchgate.net For example, molecularly imprinted polymers (MIPs) have been successfully used as a specific affinity sorbent for the resolution of ephedrine (B3423809) enantiomers, a structurally related compound. arabjchem.org The development of such methods is essential for applications where stereochemistry is critical. mdpi-res.com
Quantum Chemical and Computational Investigations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide theoretical insights that complement experimental data. These computational methods are used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts. researchgate.netbohrium.com For instance, DFT calculations have been employed to study the structure and spectroscopic properties of related amino alcohols, showing good agreement between calculated and experimental values. researchgate.netresearchgate.net Such studies can also elucidate intermolecular interactions, such as hydrogen bonding, and predict molecular properties like polarizability and hyperpolarizability. researchgate.net Computational modeling can also be used to understand reaction mechanisms, for example, in the context of CO2 capture by amine solutions. scispace.commdpi.com Molecular dynamics simulations can further provide insights into the behavior of these molecules in solution. bohrium.com
Electronic Structure Analysis (e.g., HOMO-LUMO, NBO)
Computational quantum mechanical studies are pivotal in understanding the electronic properties of this compound and its analogs. These studies provide insights into molecular stability, reactivity, and intramolecular interactions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is fundamental in predicting the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter that determines molecular stability and reactivity.
While direct studies on this compound are not extensively available, research on analogous compounds like S-S-2-methylamino-1-phenyl propan-1-ol (SSMPL) provides valuable insights. nih.gov For SSMPL, theoretical calculations using Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets have been performed. nih.gov The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. nih.gov The energy gap is a key indicator of the molecule's reactivity, with a smaller gap suggesting higher reactivity. researchgate.net
Table 1: HOMO-LUMO Energy Values for the Analogous Compound S-S-2-methylamino-1-phenyl propan-1-ol (SSMPL)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -8.87 |
| LUMO | -2.13 |
| Energy Gap (ΔE) | 6.74 |
Source: Based on data from a study on SSMPL, an analogous compound. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful tools for investigating the structural dynamics, intermolecular interactions, and macroscopic properties of this compound in different environments.
Conformational Analysis focuses on identifying the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. For flexible molecules like this compound, with rotatable C-C, C-N, and C-O bonds, multiple low-energy conformers can exist. Intramolecular hydrogen bonding between the hydroxyl group and the amino group is expected to play a significant role in stabilizing certain conformations. In analogous structures like 1-Methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol, the methylaminopropyl chain has been observed to adopt an extended zigzag conformation in the solid state. iucr.orgnih.gov
Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion and interactions. By simulating a system of molecules over time, MD can predict various properties, including:
Solution Structure: MD simulations can elucidate how molecules arrange themselves in solution, including the formation of hydrogen-bonded networks and clusters. sci-hub.se
Thermodynamic Properties: Properties like solvent density and excess molar volumes can be calculated and correlated with experimental data. sci-hub.seresearchgate.net
Transport Properties: Diffusion coefficients of the amine in aqueous solutions can be determined, which is crucial for understanding mass transfer processes. sci-hub.se
Studies on aqueous solutions of similar alkanolamines like monoethanolamine (MEA) and 2-methylaminoethanol (MMEA) have shown good agreement between MD simulation results and experimental data for properties like solvent density and diffusion coefficients. sci-hub.se These simulations are instrumental in understanding the microscopic origins of macroscopic behavior in amine-water systems. sci-hub.seresearchgate.net
Theoretical Studies of Reaction Mechanisms and Kinetics
Theoretical studies, often employing Density Functional Theory (DFT), are crucial for elucidating the detailed mechanisms and kinetics of reactions involving this compound. A significant area of research for such amines is their reaction with carbon dioxide (CO2), a key process in industrial gas treating. mdpi.comtandfonline.com
The reaction between a secondary amine like this compound and CO2 in an aqueous solution is generally understood to proceed through two main mechanisms:
Zwitterion Mechanism: The amine reacts directly with CO2 to form a zwitterionic intermediate. This intermediate is then deprotonated by a base (another amine molecule, water, or hydroxide (B78521) ion) to form a stable carbamate. mdpi.com
Step 1 (Zwitterion formation): R₂NH + CO₂ ↔ R₂N⁺HCOO⁻
Step 2 (Deprotonation): R₂N⁺HCOO⁻ + B ↔ R₂NCOO⁻ + BH⁺ (where B is a base)
Base-Catalyzed Hydration: This mechanism is particularly relevant for sterically hindered amines. Here, a water molecule attacks the CO2, with the amine acting as a base to facilitate the proton transfer, ultimately forming bicarbonate. researchgate.net
DFT calculations allow researchers to map the potential energy surface of the reaction, identifying transition state structures and calculating the activation energy barriers for each step. researchgate.net This provides a quantitative understanding of the reaction kinetics. For instance, kinetic studies on aqueous blends of 3-(methylamino)propylamine (MAPA) with other amines have utilized such theoretical frameworks to interpret experimental data and correlate pseudo-first-order kinetic constants. researchgate.net
Electrostatic Potential Distribution Studies
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For this compound, the MEP would show:
Negative Potential: Concentrated around the electronegative oxygen and nitrogen atoms due to their lone pairs of electrons. The carbonyl oxygen in the analogous compound 1-(Methylamino)propan-2-one carries a significant negative charge, making it a primary site for electrophilic interactions. Similarly, for (2S)-2-(methylamino)propan-1-ol, MEP maps highlight nucleophilic regions at the hydroxyl oxygen and amine nitrogen.
Positive Potential: Located around the hydrogen atoms, particularly the hydroxyl proton and the amine proton, making them susceptible to interaction with nucleophiles.
MEP studies on related N-alkylated heterocyclic compounds have been used to analyze the relationship between chemical structure and biological activity by identifying key sites for intermolecular interactions. mdpi.com
Table 2: Predicted Nucleophilic and Electrophilic Regions in Amino Alcohols
| Compound | Predicted Nucleophilic Center (Negative MEP) | Predicted Electrophilic Center (Positive MEP) |
|---|---|---|
| (2S)-2-(methylamino)propan-1-ol | Hydroxyl Oxygen (-0.32 e), Amine Nitrogen (-0.28 e) | Hydroxyl and Amine Hydrogens |
| 1-(Methylamino)propan-2-one | Carbonyl Oxygen | Amine Hydrogen |
Source: Based on data from analogous compounds.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While crystal structure data for this compound itself is not readily found, detailed structural information is available for its derivative, 1-Methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol . iucr.orgnih.gov
The analysis of this derivative provides significant insights into the likely solid-state conformation and intermolecular interactions of the core this compound structure. In the crystal of the derivative, the methylaminopropyl chain adopts an extended zigzag conformation. iucr.orgnih.gov A key feature of the crystal packing is the formation of hydrogen bonds. The nitrogen atom of the methylamino group acts as a hydrogen-bond acceptor for the hydroxyl group of an adjacent molecule. iucr.orgnih.gov This interaction generates a helical chain of molecules extending through the crystal lattice. Notably, the hydrogen atom on the amine group is not involved in this primary hydrogen-bonding network. iucr.orgnih.gov
The study of analogous compounds, such as 1-(tert-butylamino)-3-mesitylpropan-2-ol, further highlights the importance of O—H⋯N and O—H⋯O hydrogen bonds in defining the crystal packing. iucr.org
Table 3: Crystallographic Data for 1-Methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₂₁NO |
| Formula Weight | 207.31 |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 14.408 (1) |
| b (Å) | 5.8150 (4) |
| c (Å) | 14.4503 (10) |
| β (°) | 91.371 (1) |
| Volume (ų) | 1210.34 (14) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα |
| Reflections Collected | 9964 |
| Independent Reflections | 2775 |
| R-factor (R[F² > 2σ(F²)]) | 0.038 |
| wR(F²) | 0.111 |
Source: International Union of Crystallography. iucr.orgnih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(tert-butylamino)-3-mesitylpropan-2-ol |
| 1-Methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol |
| (2S)-2-(methylamino)propan-1-ol |
| 1-(Methylamino)propan-2-one |
| 2-amino-2-methyl-1-propanol (AMP) |
| 2-methylaminoethanol (MMEA) |
| 3-(methylamino)propylamine (MAPA) |
| Carbon Dioxide |
| Monoethanolamine (MEA) |
| N-methyldiethanolamine (MDEA) |
Applications in Organic and Medicinal Chemistry Research
Role as a Versatile Building Block in Complex Organic Synthesis
1-(Methylamino)propan-2-ol, also known as MAP, serves as a fundamental building block in chemical synthesis. a2bchem.com Its bifunctional nature, containing both a nucleophilic secondary amine and a hydroxyl group, allows for a variety of chemical transformations. These functional groups can be selectively targeted in reactions such as acylation, alkylation, and condensation to create diverse chemical scaffolds. a2bchem.com This versatility makes it a valuable precursor for advanced intermediates and fine chemicals. a2bchem.com
The compound's structure is particularly useful in constructing more complex molecules. For instance, it can be used as a chiral auxiliary, a tool to control the stereochemistry in asymmetric synthesis, which is crucial for creating specific enantiomers of a molecule. a2bchem.comsmolecule.com This level of control is indispensable in the development of enantioselective synthesis routes for pharmaceuticals and other biologically active compounds. a2bchem.com The strategic incorporation of this compound enables chemists to access novel compounds with enhanced molecular diversity and tailored properties. a2bchem.com
Development of Bioactive Molecules and Drug Discovery
The utility of this compound as a building block extends directly into the field of drug discovery and the development of bioactive molecules. Its structural motif is found within a variety of pharmacologically active compounds. For example, derivatives of this amino alcohol have been investigated for their potential as antidepressants. evitachem.comsmolecule.com
The synthesis of various pharmaceutical compounds often relies on intermediates derived from this compound. Its ability to be incorporated into larger, more complex molecular architectures makes it a key starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. a2bchem.com The development of new therapeutic agents for a range of conditions, including neurological disorders, has been facilitated by the use of this versatile scaffold.
Medicinal Chemistry Investigations
Medicinal chemists frequently utilize this compound and its analogs to probe the interactions between small molecules and biological targets.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity. The simple yet functionalized core of this compound provides an excellent starting point for such investigations. By systematically modifying the methylamino and hydroxyl groups, as well as the propyl backbone, researchers can explore the chemical space around this scaffold to optimize interactions with a biological target.
For example, studies have explored how replacing the methyl group with larger alkyl or cycloalkyl groups influences the potency and selectivity of resulting compounds for specific enzymes or receptors. nih.gov Similarly, the stereochemistry of the hydroxyl group is often a critical determinant of biological activity, and SAR studies frequently involve the synthesis and evaluation of both (R) and (S) enantiomers. Research on histamine (B1213489) H3 receptor antagonists has involved synthesizing and evaluating analogs where the 4-hydroxypiperidine (B117109) ring was replaced with a flexible 3-(methylamino)propyloxy chain to study the impact on potency. mdpi.com
Design and Synthesis of Novel Pharmacophores
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound moiety itself can act as a key component of a pharmacophore. Its ability to participate in hydrogen bonding (both as a donor and acceptor) and ionic interactions makes it a valuable feature for recognition by biological macromolecules.
Medicinal chemists design and synthesize novel molecules that incorporate the this compound scaffold with the aim of creating new pharmacophores that can interact with specific biological targets. mdpi.com This can involve attaching various aromatic or heterocyclic groups to the amino or hydroxyl functions to generate novel chemical entities with potential therapeutic applications. nih.govresearchgate.net For instance, the synthesis of novel triazole derivatives containing a benzyl (B1604629) group has been explored for their antifungal activities. nih.gov
Biological and Pharmacological Research
The applications of this compound extend into fundamental biological and pharmacological research, where it is used to investigate biological processes at the molecular level.
Investigations into Enzyme Interactions and Metabolic Pathways
Understanding how small molecules interact with enzymes and are processed through metabolic pathways is crucial for drug development. This compound and its derivatives are utilized as probes in these investigations. smolecule.com The compound can serve as a substrate or an inhibitor for various enzymes, allowing researchers to study enzyme kinetics and mechanisms of action.
Studies on Cellular Signaling Pathways
The core structure of this compound, featuring both an amine and a hydroxyl group, allows its derivatives to interact with various biological targets, including enzymes and receptors that are crucial components of cellular signaling pathways. For instance, the related compound 1,3-Bis(methylamino)propan-2-ol is known to engage with such targets, potentially altering metabolic processes.
Further research into more complex derivatives highlights this potential. Compounds incorporating the this compound moiety within larger molecular structures have been investigated for their ability to modulate key signaling molecules. One such example is the compound 1-[4-(3-Chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-yloxy]-3-methylamino-propan-2-ol, which features a quinazoline (B50416) core. This structural motif is recognized for its role in the inhibition of tyrosine kinases, enzymes that are fundamental to signaling pathways that regulate cell growth and division. This suggests that derivatives of this compound could be developed as modulators of critical cellular signals.
Potential in the Development of Agents for Neurological and Psychiatric Disorders
The structural framework of this compound is a recurring theme in the development of new agents for neurological and psychiatric conditions. Its similarity to endogenous neurotransmitters allows for the design of molecules that can interact with pathways in the central nervous system.
A notable example is (1S, 2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS), a triple reuptake inhibitor developed from this scaffold. nih.govresearchgate.netdntb.gov.uaresearchgate.netelsevierpure.com This compound has demonstrated a potent ability to bind to and inhibit the transporters for serotonin (B10506), norepinephrine (B1679862), and dopamine, with Kd values of 2.3, 0.63, and 18 nM, respectively. nih.govresearchgate.netresearchgate.net By blocking the reuptake of these key neurotransmitters, PRC200-SS increases their extracellular levels in brain regions like the medial prefrontal cortex and nucleus accumbens, exhibiting an antidepressant-like profile in preclinical studies. researchgate.net This line of research underscores the potential of this compound derivatives to yield next-generation treatments for depression and other psychiatric disorders. nih.govresearchgate.net Furthermore, related amino alcohols, such as 2-Methyl-2-(methylamino)propan-1-ol, are also being explored for their neuropharmacological effects.
Exploration as Positron Emission Tomography (PET) Ligands for Diagnostic Imaging
The adaptability of the this compound structure has made it a valuable component in the creation of radioligands for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used for diagnosis and research. By labeling these molecules with a positron-emitting isotope, scientists can visualize and quantify biological processes in the living brain.
Several derivatives have been developed as PET tracers for imaging key targets in neurodegenerative diseases. For example, derivatives such as 1-[¹⁸F]fluoro-3-({2-[4-(methylamino)phenyl]quinolin-6-yl}oxy)propan-2-ol ([¹⁸F]THK5117) and its enantiomer ([¹⁸F]THK5351) were developed to visualize tau protein aggregates, a hallmark of Alzheimer's disease. Another significant tracer, 1-[¹⁸F]fluoro-3-((2-((1E,3E)-4-(6-(methylamino)pyridine-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-yl)oxy)propan-2-ol ([¹⁸F]PM-PBB3 or florzolotau), is used clinically to image tau pathology and has shown promise in the differential diagnosis of parkinsonian syndromes by identifying specific 4-repeat tauopathies.
Research has also extended to other neurological targets. The derivative (R)-1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-3-methylamino-propan-2-ol ((R)-OHDMI) was synthesized and evaluated as a potential PET radioligand for imaging norepinephrine transporters in the brain. Another derivative, ((E)-1-fluoro-3-((2-(4-(6-(methylamino)pyridine-3-yl)but-1-en-3-yn-1-yl)benzo[d]thiazol-6-yl)oxy)propan-2-ol), has been studied for its ability to bind to α-synuclein fibrils, offering a potential tool for diagnosing diseases like Parkinson's.
Antifungal Activities of Derived Compounds
In the fight against fungal infections, which pose a significant threat, particularly to immunocompromised individuals, derivatives of this compound have emerged as a promising class of antifungal agents. tandfonline.com By modifying the core structure, researchers have developed potent compounds that can combat resilient fungal pathogens.
A significant area of research has focused on azole derivatives. Studies on a series of 2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols have demonstrated notable antifungal activity against Candida albicans. tandfonline.comnih.govtandfonline.comresearchgate.netorcid.org The mechanism of these compounds is believed to be the inhibition of lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. tandfonline.comtandfonline.comresearchgate.net This disruption leads to increased membrane permeability and ultimately, the inhibition of fungal growth. tandfonline.comtandfonline.com
Detailed findings from these studies are presented below:
Table 1: Antifungal Activity of Indol-3-ylmethylamino Derivatives against C. albicans
| Compound ID | Modifications | MIC80 (ng/mL) |
| 6b | 2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)-propan-2-ol | 199.0 |
| 6c | 2-(2,4-difluorophenyl)-1-[(6-fluoro-1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)-propan-2-ol | 215.5 |
| 6a | 1-{[(5H-1,3-dioxolo[4,5-f]indol-7-yl)methyl]methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | 381.0 |
| Fluconazole | Reference Drug | 250.0 |
| Data sourced from a study on indol-3-ylmethylamino derivatives. nih.govtandfonline.com |
These results highlight the potential of the this compound scaffold in developing new antifungal treatments. tandfonline.comnih.govtandfonline.comresearchgate.netorcid.org
Antimicrobial Activity Studies of Related Compounds
The utility of the amino alcohol structure extends beyond antifungal applications to broader antimicrobial activity. Research on related compounds has demonstrated efficacy against various bacterial strains.
For instance, 2-Methyl-2-(methylamino)propan-1-ol has been identified as having significant antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. This has led to its consideration for use as a biocide in industrial settings, such as in metal-working lubricants. chemicalbook.com
Another related compound, (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH), has been studied for its activity against Escherichia coli. nih.govresearchgate.net The findings from this research provided specific metrics for its antibacterial action. nih.govresearchgate.net
Table 2: Antimicrobial Activity of MPPH against E. coli
| Parameter | Value (ppm) |
| Minimum Inhibitory Concentration (MIC) | 87.5 ± 25 |
| Minimum Bactericidal Concentration (MBC) | 175 ± 50 |
| Data from an investigation into the stability and antimicrobial effects of MPPH. nih.govresearchgate.net |
These studies indicate that the core structure shared by these compounds is a viable starting point for the development of new antimicrobial agents for diverse applications. chemicalbook.comnih.govresearchgate.netsciensage.info
Precursors for Alkaloid Synthesis
The this compound structural unit is notably present in ephedrine (B3423809), a naturally occurring alkaloid. The chemical name for ephedrine is (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol. wikipedia.org Synthetic routes to ephedrine and its diastereomer, pseudoephedrine, often start from precursors like α-(Methylamino) propiophenone (B1677668), which is then reduced to form the 1-phenyl-2-methylamino-1-propanol backbone. scientific.net While this compound itself is not typically the starting material, its core structure is the target of these syntheses. The process involves creating the characteristic amino alcohol arrangement on a phenylpropane skeleton, which is central to the biological activity of ephedrine alkaloids. scientific.netsciencemadness.org
Advanced Research on Derivatives and Analogues of 1 Methylamino Propan 2 Ol
Synthesis and Characterization of Substituted 1-(Methylamino)propan-2-ol Derivatives
The synthesis of derivatives based on the this compound framework is a subject of ongoing research, focusing on the introduction of various functional groups to modulate the molecule's physicochemical and pharmacological properties.
The introduction of aromatic and heteroaromatic moieties onto the propanolamine (B44665) structure has been a fruitful strategy for creating compounds with diverse biological activities. These substitutions are typically made at the C1 or C3 position, often through an ether linkage, to generate (aryloxy)propanolamine derivatives.
One common synthetic approach involves the reaction of a substituted phenol (B47542) or heterocycle with an epoxide, followed by the ring-opening of the epoxide with methylamine (B109427). Nickel-catalyzed O-arylation of N-protected amino alcohols with (hetero)aryl chlorides represents a modern method for these C-O bond formations. Another established route is the multi-stage synthesis starting from a corresponding benzophenone, which is converted to a 1,1-diaryl-2,3-epoxypropane. This epoxide then undergoes regiospecific ring opening with an appropriate amine to yield the target diaryl-substituted propanolamine. For instance, a series of 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives were designed by coupling structural elements known for serotonin (B10506) reuptake inhibition with arylpiperazines, which are recognized 5-HT1A ligands. acs.org
Research has also explored the synthesis of propanolamines where the aryl group is directly attached to the carbon backbone. The synthesis of 1-Methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol has been reported, where the methylaminopropyl chain adopts an extended zigzag conformation. fhi.no In another example, conformationally rigid analogues of fluoxetine (B1211875) were prepared as 1-aryloxy-2-substituted aminomethyltetrahydronaphthalenes. google.com
Furthermore, complex heteroaryl systems have been incorporated. The synthesis of 2,6-diamino-substituted purine (B94841) derivatives has been achieved starting from 2,6-dichloropurine, which selectively reacts first with propanolamine and then with various aromatic amines to yield the desired products. nih.gov
The characterization of these derivatives relies on standard analytical techniques. NMR and IR spectroscopy are used to confirm the structure and the successful incorporation of the aryl or heteroaryl substituents, while elemental analysis validates the empirical formula. dcu.ieajchem-b.com
The synthesis of halo-substituted analogues of this compound is of significant interest as halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and receptor binding affinity. A primary route to these compounds involves the use of halogenated precursors.
One effective strategy begins with the Friedel-Crafts acylation of a substrate like thiophene (B33073) with a β-halopropionyl halide to produce a 3-halo-ketone intermediate, such as 3-halo-1-(thien-2-yl)-propan-1-one. This halo-ketone can then be reduced to the corresponding halo-alcohol, which is subsequently reacted with methylamine to introduce the amino group and yield the final halo-substituted amino alcohol. The reduction of the halo-ketone can be performed enantioselectively to produce specific stereoisomers.
Another approach involves the direct halogenation of a β-amino alcohol. Optically active N,N-substituted β-halo amines can be synthesized from N,N-substituted alaniol. This process proceeds through the formation of an intermediate aziridinium (B1262131) ion, which then undergoes regioselective and stereoselective ring-opening by a halide. wikipedia.org For example, N,N-dibenzylated β-alaniol can be treated with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (B44618) (PPh₃) to afford the corresponding secondary β-chloro or β-bromo amine as a single regiospecific isomer. wikipedia.org
The synthesis of halo-substituted analogues of the related compound ephedrine (B3423809), such as 4-fluoroephedrine (B1145956) and 4-chloroephedrine, has also been documented. These syntheses often involve the reductive amination of a halogenated propiophenone (B1677668) with methylamine. nih.gov The general principles of reducing α-halo ketones, which are readily prepared from ketones via various halogenation reactions, are also applicable to creating halo-substituted alcohol intermediates. repec.org
Comparative Studies with Other Amino Alcohol Derivatives (e.g., Ephedrine, AMP, MEA)
The derivatives of this compound are often evaluated in comparison to other well-known amino alcohols to understand their unique structural and functional attributes.
Ephedrine: Ephedrine, with the chemical name (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol, is a close structural analogue. The key difference is the presence of a phenyl group at the C1 position in ephedrine, whereas the parent this compound has a methyl group. This phenyl group is critical for ephedrine's function as an alpha-adrenergic receptor agonist, making it an effective decongestant and bronchodilator. jst.go.jpresearchgate.net In contrast, derivatives of this compound, particularly those with aryloxy groups, are often designed as beta-adrenergic receptor antagonists. jst.go.jp The stereochemistry of both molecules is crucial; ephedrine has two chiral centers, leading to four possible stereoisomers (ephedrine, pseudoephedrine, and their enantiomers), each with distinct pharmacological activity. nih.govmasterorganicchemistry.com
Aminomethyl Propanol (AMP): 2-Amino-2-methyl-1-propanol (AMP) is a primary amino alcohol, differing from this compound by the position of the methyl and hydroxyl groups and the primary versus secondary amine. fhi.nonih.gov AMP and its derivatives are widely used in industrial applications, such as CO2 capture, where they are often blended with other amines like monoethanolamine (MEA). rsc.org In studies on CO2 absorption, AMP was found to absorb less CO2 than MEA. rsc.org While both this compound derivatives and AMP are amino alcohols, their applications are divergent, with the former being primarily explored for pharmacological roles and the latter for industrial chemical processes.
Monoethanolamine (MEA): MEA is the simplest alkanolamine, consisting of a two-carbon backbone with an amino group and a hydroxyl group. nih.gov It serves as a benchmark for CO2 capture applications. researchgate.net Compared to MEA, derivatives of this compound are structurally more complex, featuring a longer propane (B168953) backbone, a secondary amine, and additional substituents. In CO2 absorption studies, N-methylated derivatives of MEA, such as 2-(methylamino)ethanol, showed absorption abilities similar to MEA itself, highlighting the importance of the N-substitution pattern on its chemical reactivity in this context. rsc.org The pharmacological derivatives of this compound are not typically compared to MEA for biological activity due to their vastly different structural features and intended targets.
| Compound | Core Structure | Key Structural Difference from this compound | Primary Area of Research/Application |
|---|---|---|---|
| This compound Derivatives | Propanolamine | - | Pharmaceuticals (Beta-blockers, Antidepressant intermediates) |
| Ephedrine | Phenylpropanolamine | Phenyl group at C1 | Pharmaceuticals (Adrenergic agonist, Decongestant) jst.go.jp |
| Aminomethyl Propanol (AMP) | Propanolamine | Primary amine; different substituent positions | Industrial (CO2 capture, pH adjuster) fhi.no |
| Monoethanolamine (MEA) | Ethanolamine | Shorter carbon backbone; primary amine | Industrial (CO2 capture benchmark) rsc.orgresearchgate.net |
Research into Specific Biological Activities of Derivatives (e.g., Beta-Blocker Activity)
A significant area of research for this compound derivatives has been the development of compounds with beta-adrenergic blocking activity. These derivatives, typically aryloxypropanolamines, are structurally related to classic beta-blockers like propranolol (B1214883). The core structure consists of an aromatic or heteroaromatic ring linked via an oxypropanolamine side chain to a substituted amino group.
The nature of the aromatic ring and the substitution on the amine are critical for activity. Research has shown that the beta-blocking activity of these compounds is closely related to the substitution pattern on the aromatic nucleus. For example, in a series of duplicated beta-adrenergic drugs, the activity decreased when moving the linking position on the phenyl ring from ortho to meta and then to para isomers. rsc.org
One synthesized derivative, PP-24, demonstrated beta-adrenoceptor blockade activity. jst.go.jp In comparative studies, PP-24 showed a β1/β2 selectivity ratio of 2.08, compared to 1.27 for propranolol and 39.17 for the β1-selective blocker atenolol (B1665814). jst.go.jp This indicates that PP-24 possesses non-specific affinity for β1- and β2-adrenoceptor subtypes, and its antihypertensive effects are attributed to this blockade. jst.go.jp The rank order of potency for β1-adrenoceptors was determined to be atenolol > PP-24 > propranolol. jst.go.jp
The synthesis of chiral and isomeric cyclopropyl (B3062369) ketoxime propanolamine derivatives has also yielded compounds with potent beta-adrenergic blocking properties. These studies, along with research into other propanolamine derivatives, underscore the versatility of the this compound scaffold in generating new beta-blockers. nih.gov
| Compound | pA2 (β1) | pA2 (β2) | β1/β2 Selectivity Ratio | Reference |
|---|---|---|---|---|
| PP-24 | 7.72 | 7.40 | 2.08 | jst.go.jp |
| Propranolol | - | - | 1.27 | jst.go.jp |
| Atenolol | - | - | 39.17 | jst.go.jp |
Intermediates in the Synthesis of Therapeutically Relevant Compounds (e.g., Duloxetine)
Chiral derivatives of this compound are crucial intermediates in the synthesis of important therapeutic agents, most notably the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine (B1670986). The specific intermediate, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, is a key building block for constructing the correct stereochemistry of the final drug molecule. jst.go.jp
The synthesis of duloxetine can proceed via the condensation of this chiral amino alcohol intermediate with 1-fluoronaphthalene. Utilizing the pre-formed (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol is considered a more direct and efficient route compared to earlier methods that involved the N,N-dimethyl analogue followed by a demethylation step, which could lead to lower yields and loss of optical purity. jst.go.jp
Several synthetic strategies have been developed to produce this key intermediate with high enantiomeric purity:
Resolution of Racemates: An industrial process for the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol has been developed using (S)-mandelic acid as a resolving agent.
Asymmetric Synthesis: Biocatalytic methods have been successfully employed. For example, immobilized Saccharomyces cerevisiae has been used for the asymmetric reduction of the precursor ketone, 3-N-methylamino-1-(2-thienyl)-1-propanone, to yield (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol with high conversion (100%) and excellent enantiomeric excess (>99.0%).
Chemical Asymmetric Reduction: Other methods include the enantioselective reduction of precursor ketones using chiral catalysts, such as those based on oxazaborolidine.
The synthesis of the precursor ketone itself, 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride, can be achieved through a Mannich reaction involving 2-acetylthiophene, dimethylamine (B145610) hydrochloride, and paraformaldehyde. This ketone is then reduced to the corresponding alcohol. The development of these varied and efficient synthetic routes highlights the industrial importance of this compound derivatives.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Enantioselective Synthesis
The chirality of 1-(methylamino)propan-2-ol is a critical determinant of its biological activity and its efficacy as a precursor in pharmaceutical synthesis. Consequently, the development of highly efficient and selective catalytic systems for its enantioselective synthesis is a paramount research goal. Future efforts will likely focus on several promising areas.
Ruthenium-catalyzed asymmetric transfer hydrogenation represents a particularly powerful tool. acs.org Recent studies have demonstrated the successful synthesis of various chiral 1,2-amino alcohols with high yields and excellent enantioselectivities using this method. acs.org For instance, the use of a RuCl(S,S)-Teth-TsDpen catalyst has achieved an impressive 99.3:0.7 enantiomeric ratio (er) for related compounds. acs.org Further research will likely explore the design and application of novel ruthenium catalysts with tailored ligands to enhance the enantioselectivity and substrate scope for the synthesis of specific enantiomers of this compound.
Another promising avenue lies in the realm of biocatalysis. Ketoreductases (KREDs) and other enzymes have shown significant potential for the stereoselective reduction of precursor ketones. rsc.org Engineering these enzymes through techniques like directed evolution can lead to variants with enhanced activity, stability, and stereoselectivity for producing the desired enantiomer of this compound. rsc.org The integration of these biocatalytic steps into chemoenzymatic processes could offer more sustainable and efficient synthetic routes. rsc.orgresearchgate.net
The table below summarizes some of the promising catalytic approaches for the enantioselective synthesis of amino alcohols, which could be adapted for this compound.
| Catalytic System | Key Features | Potential Advantages |
| Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation | Utilizes ruthenium complexes with chiral ligands. acs.org | High yields, excellent enantioselectivity, and broad substrate scope. acs.orgresearchgate.net |
| Biocatalysis with Ketoreductases (KREDs) | Employs enzymes for stereoselective ketone reduction. rsc.org | High stereoselectivity, mild reaction conditions, and environmentally friendly. rsc.orgresearchgate.net |
| Iridium-Catalyzed Asymmetric Hydrogenation | Uses iridium complexes with specific ligands. acs.org | Effective for the synthesis of N-Me derivatives of related compounds. acs.org |
Expanding the Scope of Biological Applications
While the primary interest in this compound has been as a synthetic intermediate, its inherent structural features—a secondary amine and a hydroxyl group on a short alkyl chain—suggest a broader potential for direct biological applications. Future research is expected to delve into these possibilities more deeply.
One area of exploration is its potential antimicrobial and antifungal properties. The structural similarity to other amino alcohols with known antimicrobial activity warrants investigation into its efficacy against a range of pathogens. Furthermore, its role as a precursor to more complex molecules with established biological activity, such as those used in the treatment of neurological disorders, suggests that derivatives of this compound could be designed as novel therapeutic agents. ontosight.ai
Additionally, the interaction of this compound with specific biological targets like enzymes and receptors is an area ripe for investigation. Understanding these interactions at a molecular level could pave the way for its use in modulating biochemical pathways relevant to various diseases. nih.gov The development of derivatives with modified substituents could lead to compounds with enhanced potency and selectivity for specific biological targets. ontosight.ai
Advanced Computational Modeling for Predictive Research
Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound. Future research will increasingly leverage advanced computational modeling to accelerate discovery and design.
Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure and reactivity of the molecule. By mapping the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict its nucleophilic and electrophilic sites, guiding the design of new reactions and the synthesis of novel derivatives.
Molecular dynamics simulations will be instrumental in exploring the conformational landscape of this compound and its interactions with biological macromolecules. These simulations can predict binding affinities and modes of interaction with enzymes and receptors, providing a rational basis for the design of new drugs and biologically active compounds. Furthermore, predictive models for properties such as collision cross section (CCS) can be refined and validated against experimental data, enhancing the accuracy of analytical characterization. uni.lu
Exploration of Polymeric or Material Science Applications
The bifunctional nature of this compound, possessing both a reactive amine and a hydroxyl group, makes it an intriguing candidate for applications in polymer chemistry and material science.
This compound can serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The amine and hydroxyl functionalities can participate in various polymerization reactions, such as polycondensation and polyaddition, to create polymers with unique properties. For example, incorporating this compound into polyester (B1180765) or polyurethane backbones could introduce hydrophilicity and sites for further functionalization.
In material science, it could be used to modify the surfaces of materials, imparting new properties such as improved adhesion, biocompatibility, or catalytic activity. Its ability to form complexes with metal ions also suggests potential applications in the creation of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or gas sorption properties.
Integration with Emerging Technologies in Chemical Synthesis and Biology
The future of chemical synthesis and biological research lies in the integration of traditional methods with emerging technologies. For this compound, this convergence promises to revolutionize its production and application.
Flow chemistry, for instance, offers a means to perform chemical reactions in a continuous and highly controlled manner. nih.gov Applying flow technology to the synthesis of this compound and its derivatives can lead to improved yields, higher purity, and enhanced safety, particularly for reactions that are difficult to control in batch processes. acs.org
Furthermore, the integration of automated synthesis platforms with high-throughput screening technologies will enable the rapid discovery of new derivatives of this compound with desired biological activities. This approach, combining robotic synthesis with automated biological assays, can dramatically accelerate the drug discovery and development pipeline.
The synergy between computational modeling, automated synthesis, and biological screening will create a powerful feedback loop for innovation. Predictive models will guide the synthesis of new compounds, which will then be rapidly synthesized and tested, with the results feeding back to refine the computational models. This integrated approach will undoubtedly unlock the full potential of this compound in the years to come.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(Methylamino)propan-2-ol, and how can researchers optimize reaction yields?
- Methodological Answer : The most documented synthesis involves the reaction of methylamine with (±)-epichlorohydrin under controlled conditions. However, yields are typically low (~10%) due to competing side reactions. To optimize yields:
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Use excess methylamine to favor nucleophilic substitution over hydrolysis.
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Maintain a reaction temperature of 0–5°C to minimize byproduct formation.
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Employ inert atmospheres (e.g., nitrogen) to prevent oxidation.
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Purify via fractional distillation or column chromatography to isolate the product .
Synthetic Route Key Parameters Yield Methylamine + (±)-epichlorohydrin 0–5°C, excess methylamine ~10%
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation .
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Stabilize with desiccants (e.g., silica gel) to prevent hygroscopic degradation. Avoid contact with strong acids/bases.
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Use dichloromethane/water partitioning to remove polar impurities.
- Redistillation : Employ fractional distillation (boiling point ~150–160°C) under reduced pressure to separate from low-boiling byproducts.
- Chromatography : Silica gel chromatography with ethanol/ethyl acetate eluents resolves enantiomers or structural analogs .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound, and what analytical methods validate purity?
- Methodological Answer :
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Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC with hexane/isopropanol mobile phases.
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Analytical Validation :
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NMR : Analyze splitting patterns in H-NMR (e.g., diastereotopic protons at δ 1.2–1.4 ppm).
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Polarimetry : Measure specific rotation ([α]) to confirm enantiomeric excess .
Analytical Method Key Parameters Sensitivity Chiral HPLC Hexane/isopropanol (90:10), 1 mL/min ±0.1% ee H-NMR 400 MHz, CDCl ±2% impurity
Q. What structural analogs of this compound show enhanced pharmacological activity, and how are their mechanisms studied?
- Methodological Answer :
- Analog Design : Introduce substituents like cyclopentyl or naphthyl groups (e.g., 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride) to improve receptor binding.
- Mechanistic Studies :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-dihydroalprenolol) to quantify β-adrenergic receptor affinity.
- Molecular Dynamics Simulations : Model interactions with G-protein-coupled receptors (GPCRs) to predict efficacy .
Q. What advanced spectroscopic techniques are suitable for characterizing degradation products of this compound under oxidative conditions?
- Methodological Answer :
- LC-MS/MS : Use electrospray ionization (ESI+) to detect oxidation byproducts (e.g., N-oxide derivatives) with m/z 120.1 [M+H].
- FT-IR : Identify carbonyl stretches (~1700 cm) from ketone formation .
Data Contradictions and Experimental Design
Q. How can researchers address discrepancies in reported yields for this compound synthesis?
- Methodological Answer :
- Replicate Conditions : Standardize reagent ratios (e.g., 1:1.2 methylamine:epichlorohydrin) and monitor reaction progress via TLC.
- Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., hydrolysis to glycols) and adjust pH or solvent polarity accordingly .
Q. What experimental controls are critical when studying the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
